molecular formula C19H14BrF3N4O3S B11525110 N'-[(4-bromophenyl)carbonyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide

N'-[(4-bromophenyl)carbonyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide

Cat. No.: B11525110
M. Wt: 515.3 g/mol
InChI Key: QFRWBZXBNYSUNE-UHFFFAOYSA-N
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Description

4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE is a complex organic compound that features a combination of bromine, pyrimidine, furan, and benzohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Synthesis of the Furan Ring: The furan ring can be constructed via cyclization reactions involving furfural or other furan precursors.

    Coupling of the Pyrimidine and Furan Rings: This step may involve the use of coupling agents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.

    Formation of the Benzohydrazide Moiety: The benzohydrazide group can be introduced through a reaction between benzoyl chloride and hydrazine.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the benzohydrazide moiety may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE: vs. : The latter contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

    4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE: vs. : The latter contains a benzohydrazine moiety instead of a benzohydrazide moiety, which may affect its biological activity.

Uniqueness

The unique combination of bromine, pyrimidine, furan, and benzohydrazide moieties in 4-BROMO-N’-[5-({[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}METHYL)FURAN-2-CARBONYL]BENZOHYDRAZIDE provides it with distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C19H14BrF3N4O3S

Molecular Weight

515.3 g/mol

IUPAC Name

N'-(4-bromobenzoyl)-5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carbohydrazide

InChI

InChI=1S/C19H14BrF3N4O3S/c1-10-8-15(19(21,22)23)25-18(24-10)31-9-13-6-7-14(30-13)17(29)27-26-16(28)11-2-4-12(20)5-3-11/h2-8H,9H2,1H3,(H,26,28)(H,27,29)

InChI Key

QFRWBZXBNYSUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NNC(=O)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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